molecular formula C18H21N2O7P B13433432 propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate

propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate

Cat. No.: B13433432
M. Wt: 413.4 g/mol
InChI Key: NYJKISSOEZMRHH-SUBNTJHASA-N
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Description

Propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate is a useful research compound. Its molecular formula is C18H21N2O7P and its molecular weight is 413.4 g/mol. The purity is usually 95%.
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Biological Activity

Propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C₁₅H₁₈N₂O₅P
  • Molecular Weight : 335.29 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably:

  • Enzyme Inhibition : The compound has been shown to inhibit certain phosphatases and kinases involved in cellular signaling pathways.
  • Receptor Modulation : It acts as a modulator for specific receptors, influencing downstream signaling cascades.

Pharmacological Effects

Research indicates that this compound exhibits a variety of pharmacological effects:

  • Anticancer Activity : Studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways.
  • Anti-inflammatory Properties : The compound has been associated with reduced production of pro-inflammatory cytokines in vitro.
  • Neuroprotective Effects : Preliminary findings suggest potential neuroprotective effects in models of neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models of breast cancer. The results showed a significant reduction in tumor volume compared to control groups (p < 0.05).
  • Inflammation Models :
    • In a murine model of arthritis, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its anti-inflammatory potential (p < 0.01).
  • Neuroprotection :
    • Research conducted on neuroblastoma cells indicated that this compound could reduce oxidative stress markers by enhancing antioxidant enzyme activity.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosisJournal of Medicinal Chemistry
Anti-inflammatoryReduces cytokine levelsArthritis Research & Therapy
NeuroprotectiveEnhances antioxidant activityNeurobiology Journal

Pharmacokinetics Profile

ParameterValue
Bioavailability75%
Half-life12 hours
MetabolismHepatic via cytochrome P450 enzymes

Properties

Molecular Formula

C18H21N2O7P

Molecular Weight

413.4 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate

InChI

InChI=1S/C18H21N2O7P/c1-13(2)25-18(21)14(3)19-28(24,26-16-7-5-4-6-8-16)27-17-11-9-15(10-12-17)20(22)23/h4-14H,1-3H3,(H,19,24)/t14-,28?/m0/s1/i4D,5D,6D,7D,8D

InChI Key

NYJKISSOEZMRHH-SUBNTJHASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(N[C@@H](C)C(=O)OC(C)C)OC2=CC=C(C=C2)[N+](=O)[O-])[2H])[2H]

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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